2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of furan, phenyl, piperazine, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling with the piperazine and triazole components. Key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazole Ring: This often involves the reaction of a thioamide with a halogenated compound.
Coupling Reactions: The furan and thiazole intermediates are coupled with the piperazine and triazole units using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Used in the synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple non-covalent interactions (hydrogen bonding, π-π stacking) with its targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethan-1-amine
Uniqueness
2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c31-24-22(33-25-26-23(27-30(24)25)20-12-7-17-32-20)21(18-8-3-1-4-9-18)29-15-13-28(14-16-29)19-10-5-2-6-11-19/h1-12,17,21,31H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVTVDBCJBDWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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